molecular formula C14H18N2O8 B079314 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside CAS No. 13264-92-1

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

Cat. No.: B079314
CAS No.: 13264-92-1
M. Wt: 342.3 g/mol
InChI Key: PXMQUEGJJUADKD-DHGKCCLASA-N
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Description

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a synthetic compound with the molecular formula C14H18N2O8. It is commonly used as a substrate in enzymatic assays to measure the activity of N-acetyl-beta-D-glucosaminidase, an enzyme involved in the breakdown of glycoproteins and glycolipids .

Biochemical Analysis

Biochemical Properties

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is commonly used as a substrate for the enzyme N-acetyl-β-glucosaminidase . This enzyme catalyzes the hydrolysis of the compound, resulting in the release of 2-nitrophenol, a yellow compound that can be detected colorimetrically . This makes this compound a valuable tool for studying the activity of N-acetyl-β-glucosaminidase and other related enzymes .

Cellular Effects

The effects of this compound on cells are largely dependent on the activity of N-acetyl-β-glucosaminidase and other enzymes that interact with it . The hydrolysis of this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the overall cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with enzymes such as N-acetyl-β-glucosaminidase . When this compound is hydrolyzed by the enzyme, it releases 2-nitrophenol, which can then participate in further biochemical reactions . This process can influence enzyme activity, alter gene expression, and induce changes in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is stable under normal conditions, but it can degrade over time, particularly in the presence of enzymes like N-acetyl-β-glucosaminidase . Long-term studies have shown that this compound can have lasting effects on cellular function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. At low doses, this compound may have minimal effects, but at higher doses, it can induce significant changes in enzyme activity and cellular function . The specific effects can depend on the animal model used and the overall experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the activity of N-acetyl-β-glucosaminidase and other enzymes . It can interact with various enzymes and cofactors, and it can influence metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins, and it can influence its own localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can vary depending on the cell type and the overall cellular context . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can influence its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the reaction of 2-nitrophenol with N-acetyl-beta-D-glucosamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific use as a substrate for N-acetyl-beta-D-glucosaminidase assays. Its structural properties allow for precise measurement of enzyme activity, making it a valuable tool in biochemical research and diagnostics .

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMQUEGJJUADKD-DHGKCCLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801196733
Record name 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13264-92-1
Record name 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13264-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrophenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013264921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801196733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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